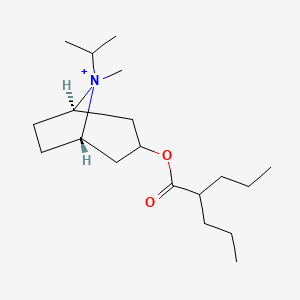
N4-(2-furanylmethyl)-N2-(3-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2-furanylmethyl)-N2-(3-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is a tertiary amino compound and a dialkylarylamine.
Wissenschaftliche Forschungsanwendungen
Potentiometric Study and Electrochemical Applications
N4-(2-furanylmethyl)-N2-(3-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related compounds have been studied for their potential in potentiometric applications. For instance, Schiff bases derived from triazine compounds have been investigated for their ability to act as selective electrodes for Sm3+ ions, demonstrating their utility in the detection of specific ions in various samples, such as medicinal plants and soil. These studies highlight the compound's potential in developing sensitive and selective electrochemical sensors (Upadhyay et al., 2012).
Luminescence and Excited States Study
The low-lying excited states of sym-triazines, including derivatives of 1,3,5-triazine, have been the subject of computational and luminescence studies. These investigations provide insights into the geometrical structures, energetics, and transition properties of such compounds, crucial for understanding their potential applications in fields like photonics and molecular electronics (Oliva et al., 2005).
Biological and Larvicidal Activity
Research has also been conducted on pyrimidine derivatives linked with morpholinophenyl, closely related to the compound , for their biological activities. Such studies have demonstrated significant larvicidal activity against certain larvae, indicating potential applications in pest control and related fields (Gorle et al., 2016).
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. Compounds structurally related to this compound have shown significant antibacterial and antifungal activities, suggesting their potential use in creating new antimicrobial drugs (Kushwaha & Sharma, 2022).
Solubility and Thermal Stability in Polymer Applications
The solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamines, including those similar to the compound , have been studied. These polyimides, characterized by their excellent solubility and thermal stability, show promise for use in polymer semiconductors and other high-performance materials (Li et al., 2017).
Eigenschaften
Molekularformel |
C19H22N6O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-N-(furan-2-ylmethyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H22N6O2/c1-14-4-2-5-15(12-14)21-18-22-17(20-13-16-6-3-9-27-16)23-19(24-18)25-7-10-26-11-8-25/h2-6,9,12H,7-8,10-11,13H2,1H3,(H2,20,21,22,23,24) |
InChI-Schlüssel |
XRIFRYRAMVQYND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



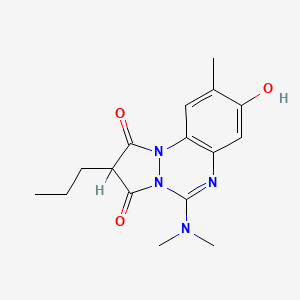

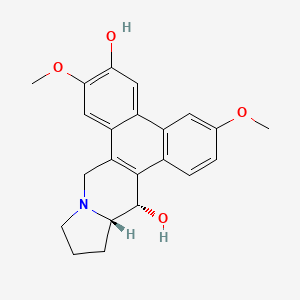
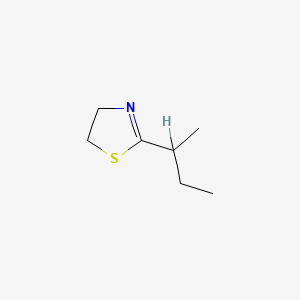
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
![1-((6-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-8-yl)thio)-4-bromobutane-2,3-dione](/img/structure/B1199147.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
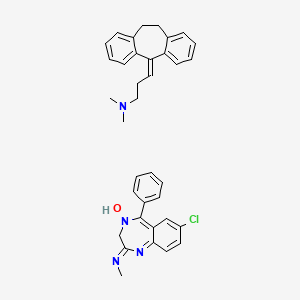


![(1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one](/img/structure/B1199160.png)
